2,3,6-trichloroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloroaniline hydrochloride is a chemical compound with the molecular formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichloroaniline hydrochloride can be synthesized through the chlorination of aniline. The process involves the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products. The general reaction is as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + 3\text{HCl} ]
The resulting 2,3,6-trichloroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where aniline is continuously fed and reacted with chlorine gas. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted by-products. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of trichloronitrobenzene.
Reduction: Formation of trichloroaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,3,6-Trichloroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-trichloroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Similar structure but with chlorine atoms at the 2, 4, and 6 positions.
2,4-Dichloroaniline: Contains two chlorine atoms at the 2 and 4 positions.
3,4-Dichloroaniline: Contains two chlorine atoms at the 3 and 4 positions.
Uniqueness
2,3,6-Trichloroaniline hydrochloride is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. This unique arrangement allows it to participate in specific reactions that other isomers may not undergo as efficiently.
Properties
CAS No. |
56059-53-1 |
---|---|
Molecular Formula |
C6H5Cl4N |
Molecular Weight |
232.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.